molecular formula C13H24O2 B14628117 6-Hydroxy-6,10-dimethylundec-9-EN-2-one CAS No. 55627-35-5

6-Hydroxy-6,10-dimethylundec-9-EN-2-one

Cat. No.: B14628117
CAS No.: 55627-35-5
M. Wt: 212.33 g/mol
InChI Key: CDKQBQKBJFQPSD-UHFFFAOYSA-N
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Description

6-Hydroxy-6,10-dimethylundec-9-EN-2-one (CAS 55627-35-5) is a hydroxylated ketone with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.328 g/mol . Structurally, it features a ketone group at position 2, a hydroxyl group at position 6, and a double bond at position 9 (Figure 1). This compound is of interest in organic synthesis and fragrance industries due to its functional groups, which influence its reactivity and sensory properties.

Properties

CAS No.

55627-35-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-hydroxy-6,10-dimethylundec-9-en-2-one

InChI

InChI=1S/C13H24O2/c1-11(2)7-5-9-13(4,15)10-6-8-12(3)14/h7,15H,5-6,8-10H2,1-4H3

InChI Key

CDKQBQKBJFQPSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CCCC(=O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of 6,10-dimethylundec-9-en-2-one with a suitable aldehyde, followed by subsequent reduction and hydroxylation steps . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency and yield. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-6,10-dimethylundec-9-EN-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxy-6,10-dimethylundec-9-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-6,10-dimethylundec-9-EN-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6,10-Dimethylundec-9-en-2-one (Citronellylacetone)

  • CAS : 4433-36-7
  • Formula : C₁₃H₂₄O
  • Molecular Weight : 196.33 g/mol
  • Key Differences : Lacks the hydroxyl group at position 6, resulting in reduced polarity and lower molecular weight.
  • Applications : Widely used as a fragrance ingredient (e.g., in perfumes and cosmetics) due to its floral, citrus-like odor .

4-Hydroxy-3,6,10-trimethylundec-9-en-2-one

  • CAS : 68141-16-2
  • Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.36 g/mol
  • Key Differences : Additional hydroxyl group at position 4 and methyl groups at positions 3 and 6. These substitutions increase steric hindrance and alter solubility.
  • Synthesis : Prepared via catalytic oxidation or hydroxylation of precursor ketones .

(E)-6,10-Dimethyl-9-methylene-5-undecen-2-one

  • CAS : 64854-44-0
  • Formula : C₁₄H₂₂O
  • Molecular Weight : 206.33 g/mol
  • Key Differences : Features a methylene group (CH₂) at position 9 instead of a double bond, altering conformational flexibility.

(E)-6,10-Dimethylundec-5-en-2-one

  • CAS : 689-66-7
  • Formula : C₁₃H₂₂O
  • Molecular Weight : 194.32 g/mol
  • Key Differences : Double bond at position 5 instead of 9, affecting volatility and odor profile.
  • Safety : Classified under EC 614-863-1; requires standard handling precautions for ketones (e.g., ventilation to avoid inhalation risks) .

Comparative Data Table

Compound Name CAS Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
6-Hydroxy-6,10-dimethylundec-9-EN-2-one 55627-35-5 C₁₃H₂₄O₂ 212.328 Hydroxyl at C6, double bond at C9 Synthetic intermediate
6,10-Dimethylundec-9-en-2-one 4433-36-7 C₁₃H₂₄O 196.33 No hydroxyl, double bond at C9 Fragrance ingredient
4-Hydroxy-3,6,10-trimethylundec-9-en-2-one 68141-16-2 C₁₄H₂₆O₂ 226.36 Hydroxyl at C4, methyl groups at C3/C6 Catalytic synthesis studies
(E)-6,10-Dimethyl-9-methylene-5-undecen-2-one 64854-44-0 C₁₄H₂₂O 206.33 Methylene at C9, double bond at C5 Natural product
(E)-6,10-Dimethylundec-5-en-2-one 689-66-7 C₁₃H₂₂O 194.32 Double bond at C5, no hydroxyl Industrial solvent

Key Findings and Implications

Structural Isomerism : Positional changes in double bonds (e.g., C5 vs. C9) significantly alter volatility and odor profiles, critical for fragrance applications .

Safety Profiles : While most analogs are low-risk in standard use, proper handling (e.g., ventilation) is advised for volatile ketones to mitigate inhalation risks .

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